N-(4-溴苯基)苯并呋喃-2-甲酰胺

描述

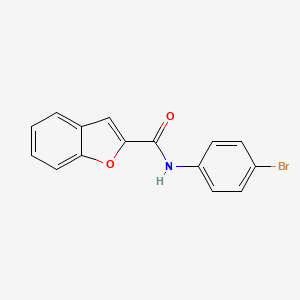

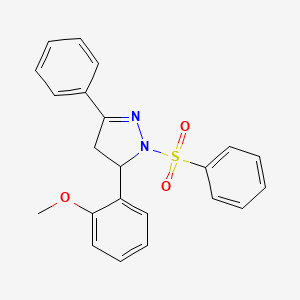

“N-(4-Bromophenyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C15H10BrNO2 . It is a derivative of benzofuran, a class of organic compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of “N-(4-Bromophenyl)benzofuran-2-carboxamide” involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base . This resulted in moderate to good yields .Molecular Structure Analysis

The molecular structure of “N-(4-Bromophenyl)benzofuran-2-carboxamide” consists of a benzofuran ring fused to a carboxamide group . The benzofuran core is present in many biologically active natural products, making it a popular scaffold in drug design .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-Bromophenyl)benzofuran-2-carboxamide” include the reaction of furan-2-carbonyl chloride and 4-bromoaniline, followed by arylation . These reactions are facilitated by the use of a catalyst and a base .Physical And Chemical Properties Analysis

“N-(4-Bromophenyl)benzofuran-2-carboxamide” has an average mass of 316.149 Da and a monoisotopic mass of 314.989471 Da . It is a derivative of benzofuran, which is a heterocyclic compound with a five-membered aromatic ring containing four carbon atoms and one oxygen atom .科学研究应用

Antibacterial Activity

N-(4-Bromophenyl)benzofuran-2-carboxamide: has been synthesized and investigated for its potential antibacterial activities. It has shown effectiveness against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae , and MRSA . The compound’s ability to combat NDM-positive bacteria is particularly noteworthy, offering a promising avenue for developing new antibacterial agents in the face of rising antibiotic resistance.

Synthesis of Analogues via Suzuki-Miyaura Cross-Coupling

The compound serves as a precursor for the synthesis of various analogues through the Suzuki-Miyaura cross-coupling reaction . These analogues can be tailored for enhanced biological activity and specificity, expanding the compound’s utility in medicinal chemistry.

Computational Validation of Antibacterial Properties

Computational approaches such as docking studies and molecular dynamics (MD) simulations have been employed to validate the antibacterial properties of N-(4-Bromophenyl)benzofuran-2-carboxamide . These studies help in understanding the molecular interactions and stability of the compound when targeting bacterial proteins.

Anti-Microbial Drug Resistance

The compound’s role in addressing microbial drug resistance is significant. Its efficacy against XDR pathogens and its potential to be developed into a novel class of antimicrobials make it a valuable asset in the ongoing battle against drug-resistant infections .

Heterocyclic Chemistry

As a benzofuran derivative, N-(4-Bromophenyl)benzofuran-2-carboxamide contributes to the field of heterocyclic chemistry. The furan ring is a key structural component in many pharmacologically active compounds, and the synthesis and functionalization of such compounds are crucial for the development of new therapeutic agents .

Anticancer Research

While not directly linked to N-(4-Bromophenyl)benzofuran-2-carboxamide , benzofuran derivatives have been explored for their anticancer properties. For instance, certain benzofuran-2-yl compounds have shown activity against human ovarian cancer cell lines . This suggests that further research into the anticancer potential of N-(4-Bromophenyl)benzofuran-2-carboxamide could be fruitful.

Development of Novel Antibacterial Agents

The research into furan derivatives, including N-(4-Bromophenyl)benzofuran-2-carboxamide , is driven by the need to develop new antibacterial agents. The compound’s structural features and biological activities make it a candidate for the creation of more effective and safer antimicrobial drugs .

Pharmaceutical Synthesis and Drug Design

The compound’s high yield synthesis and the possibility of creating a range of analogues position it as an important building block in pharmaceutical synthesis and drug design. Its versatility in forming bonds and interactions with other molecules can lead to the discovery of new drugs with diverse therapeutic applications .

作用机制

Target of Action

N-(4-Bromophenyl)benzofuran-2-carboxamide has been found to exhibit significant antibacterial activities against clinically isolated drug-resistant bacteria, particularly NDM-positive bacteria A. baumannii . Therefore, the primary targets of this compound are these bacteria.

Mode of Action

It has been found to be highly effective against its target bacteria, suggesting a strong interaction with its targets .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that it interferes with essential biochemical pathways in the target bacteria, leading to their inhibition or death .

Result of Action

The primary result of the action of N-(4-Bromophenyl)benzofuran-2-carboxamide is the inhibition of growth or killing of the target bacteria, particularly NDM-positive bacteria A. baumannii .

未来方向

Benzofuran derivatives, including “N-(4-Bromophenyl)benzofuran-2-carboxamide”, have attracted considerable interest due to their biological activities and potential applications as drugs . Future research may focus on further exploring the biological activities of these compounds, developing novel synthetic methodologies, and conducting small molecule screening campaigns .

属性

IUPAC Name |

N-(4-bromophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXFAIYJMOFMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromophenyl)benzofuran-2-carboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893901.png)

![1-benzyl-N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2893902.png)

![2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2893903.png)

![1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B2893908.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)

![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)

![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)

![N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893918.png)